![molecular formula C17H15NO2S2 B2584415 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034611-85-1](/img/structure/B2584415.png)
2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
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Overview
Description
Phenoxy and thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could be used in the production of OLEDs.
Biological Applications
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could potentially be used in the development of new drugs with these properties.
Mechanism of Action
Target of Action
The compound “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” is a type of amide derivative . Amides are a class of compounds that play a crucial role in the structures of proteins and peptides, which are essential for many biological processes
Mode of Action
Many amide compounds have been shown to have significant biological activities, including antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-hsv activity .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Given that it’s an amide derivative, it might be involved in protein-related pathways .
Result of Action
Many amide compounds have been shown to have significant biological activities .
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-16(11-20-14-5-2-1-3-6-14)18-17(13-8-10-21-12-13)15-7-4-9-22-15/h1-10,12,17H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIOCPDKUAHMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide |
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